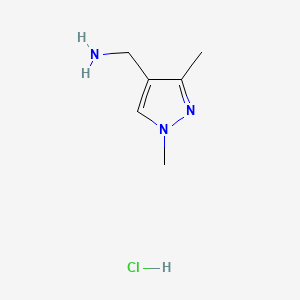

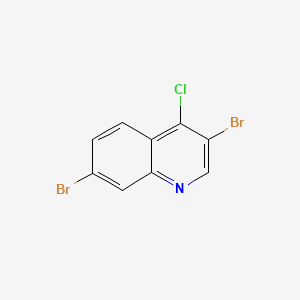

2-(Dimethoxymethyl)-6-methyl-1,8-naphthyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Dimethoxymethyl)-6-methyl-1,8-naphthyridine (DMMN) is an organic compound that is used in the synthesis of organic molecules and has been studied for its potential applications in various scientific research areas. DMMN is a heterocyclic compound containing a nitrogen atom and is classified as a nitrogen-containing heterocycle. It is a colorless, crystalline solid that is soluble in ethanol and other organic solvents. DMMN has been used in the synthesis of various organic molecules, such as peptides and other nitrogen-containing heterocycles, and in the synthesis of pharmaceuticals.

Scientific Research Applications

Biological Activities and Therapeutic Potential

The 1,8-naphthyridine derivatives, including 2-(Dimethoxymethyl)-6-methyl-1,8-naphthyridine, have garnered significant attention for their wide range of biological activities. These compounds demonstrate potential in therapeutic and medicinal research due to their antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic activities. Additionally, they show promise in treating neurological disorders such as Alzheimer's disease, multiple sclerosis, and depression. Their broad spectrum of activities is underpinned by their interaction with various biological targets, making them potent scaffolds for drug discovery (Madaan et al., 2015). Further, these derivatives exhibit anti-osteoporotic, anti-allergic, antimalarial, and other pharmacological activities, highlighting their versatility and potential as a foundation for developing new therapeutic agents (Gurjar & Pal, 2018).

Role in Amyloid Imaging

Amyloid imaging in Alzheimer's disease research has benefited from the development of novel ligands, some of which may involve derivatives of 1,8-naphthyridine compounds. These ligands facilitate the in vivo measurement of amyloid in patients' brains, contributing significantly to the early detection of Alzheimer's disease and the evaluation of anti-amyloid therapies. This advancement underscores the compound's contribution to understanding the pathophysiological mechanisms and progression of amyloid deposits in the brain (Nordberg, 2007).

Anticancer Activity

The 1,8-naphthalimide moiety, closely related to 1,8-naphthyridine derivatives, has been highlighted for its effective DNA intercalation properties, showcasing significant antitumor activity. Structural modifications of the naphthalimide scaffold have led to a variety of derivatives that bind to DNA through intercalation, offering a promising avenue for anticancer drug development. This intercalation mechanism is critical for the activation or inhibition of DNA function necessary in cancer therapy, emphasizing the importance of these compounds in medicinal chemistry and drug discovery efforts (Tandon et al., 2017).

Environmental and Industrial Applications

Beyond their biological and therapeutic potentials, derivatives of 1,8-naphthyridine and related compounds find applications in various environmental and industrial contexts. For instance, their use as photoinitiators in polymerization processes, where their photophysical properties can be easily tuned, highlights the industrial relevance of these compounds. The development of environmentally friendly and economically viable alternatives to conventional materials, through the modification of these compounds, is an active area of research that supports sustainability and innovation in materials science (Noirbent & Dumur, 2020).

properties

IUPAC Name |

2-(dimethoxymethyl)-6-methyl-1,8-naphthyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-8-6-9-4-5-10(12(15-2)16-3)14-11(9)13-7-8/h4-7,12H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKLITSAOGZOQKJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N=C1)N=C(C=C2)C(OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30673620 |

Source

|

| Record name | 2-(Dimethoxymethyl)-6-methyl-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30673620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1203499-56-2 |

Source

|

| Record name | 2-(Dimethoxymethyl)-6-methyl-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30673620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,4R,5S)-4-ethenyl-1-methyl-3-azabicyclo[3.1.0]hexane](/img/structure/B598785.png)

![methyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B598787.png)

![P-[[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]methyl]phosphonic acid diethyl ester](/img/structure/B598793.png)

![3-[(Prop-2-en-1-yl)selanyl]-L-alanine](/img/structure/B598804.png)